Cas no 2029660-31-7 (4-iodo-3-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid)
4-iodo-3-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-iodo-3-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid
- 2029660-31-7
- EN300-14310988
- 4-iodo-3-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid
-
- Inchi: 1S/C11H10INO4/c1-2-5-17-11(16)13-9-6-7(10(14)15)3-4-8(9)12/h2-4,6H,1,5H2,(H,13,16)(H,14,15)
- InChI Key: QAHFQIMAADSDHM-UHFFFAOYSA-N
- SMILES: IC1=CC=C(C(=O)O)C=C1NC(=O)OCC=C
Computed Properties
- Exact Mass: 346.96546g/mol
- Monoisotopic Mass: 346.96546g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 308
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 75.6Ų
4-iodo-3-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-14310988-0.05g |
4-iodo-3-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |
2029660-31-7 | 0.05g |
$563.0 | 2023-05-25 | ||
| Enamine | EN300-14310988-0.1g |
4-iodo-3-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |
2029660-31-7 | 0.1g |
$591.0 | 2023-05-25 | ||
| Enamine | EN300-14310988-0.25g |
4-iodo-3-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |
2029660-31-7 | 0.25g |
$617.0 | 2023-05-25 | ||
| Enamine | EN300-14310988-0.5g |
4-iodo-3-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |
2029660-31-7 | 0.5g |
$645.0 | 2023-05-25 | ||
| Enamine | EN300-14310988-1.0g |
4-iodo-3-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |
2029660-31-7 | 1g |
$671.0 | 2023-05-25 | ||
| Enamine | EN300-14310988-2.5g |
4-iodo-3-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |
2029660-31-7 | 2.5g |
$1315.0 | 2023-05-25 | ||
| Enamine | EN300-14310988-5.0g |
4-iodo-3-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |
2029660-31-7 | 5g |
$1945.0 | 2023-05-25 | ||
| Enamine | EN300-14310988-10.0g |
4-iodo-3-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |
2029660-31-7 | 10g |
$2884.0 | 2023-05-25 | ||
| Enamine | EN300-14310988-50mg |
4-iodo-3-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |
2029660-31-7 | 50mg |
$455.0 | 2023-09-29 | ||
| Enamine | EN300-14310988-100mg |
4-iodo-3-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |
2029660-31-7 | 100mg |
$476.0 | 2023-09-29 |
4-iodo-3-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid Related Literature
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on 4-iodo-3-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid
Recent Advances in the Study of 4-iodo-3-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid (CAS: 2029660-31-7)
In recent years, the compound 4-iodo-3-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid (CAS: 2029660-31-7) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various applications, including drug discovery, medicinal chemistry, and biochemical studies. The presence of both an iodine substituent and a propenyloxycarbonylamino group in its structure makes it a versatile intermediate for further chemical modifications and a valuable tool in probing biological systems.
Recent studies have focused on the synthesis and optimization of 4-iodo-3-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid to enhance its reactivity and applicability in diverse chemical reactions. Researchers have employed advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to characterize the compound and ensure its purity. These efforts have led to improved synthetic routes, enabling the production of the compound in higher yields and with greater efficiency.
One of the key areas of interest is the potential role of 4-iodo-3-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid in the development of novel therapeutic agents. Preliminary studies suggest that this compound may serve as a building block for the synthesis of small-molecule inhibitors targeting specific enzymes or signaling pathways. For instance, its iodine moiety can be utilized in cross-coupling reactions to generate more complex molecules with enhanced biological activity. Additionally, the propenyloxycarbonylamino group offers opportunities for further functionalization, making it a valuable scaffold in medicinal chemistry.
In the context of biochemical research, 4-iodo-3-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid has been explored as a probe for studying protein-ligand interactions. Its ability to form stable covalent bonds with certain amino acid residues makes it a useful tool for labeling and tracking proteins in complex biological systems. Recent advancements in mass spectrometry and fluorescence labeling techniques have further expanded its utility in this domain.
Despite these promising developments, challenges remain in the widespread adoption of 4-iodo-3-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid in clinical and industrial settings. Issues such as stability under physiological conditions and potential toxicity need to be addressed through further research. However, the compound's unique properties and versatility continue to make it a subject of intense investigation.
In conclusion, 4-iodo-3-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid (CAS: 2029660-31-7) represents a valuable asset in the toolkit of chemical biologists and pharmaceutical researchers. Its potential applications in drug discovery, biochemical probing, and synthetic chemistry highlight its importance in advancing our understanding of complex biological systems and developing new therapeutic strategies. Ongoing research efforts are expected to uncover even more opportunities for this compound in the years to come.
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